molecular formula C17H19N3O6 B13051847 N-(1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydro furan-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide

N-(1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydro furan-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide

Cat. No.: B13051847
M. Wt: 361.3 g/mol
InChI Key: NAPFQFDTLKSGHO-WBMRYOJMSA-N
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Description

N-(1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrimidinone moiety, and a benzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide involves a multi-step reaction process. The key steps include:

    Formation of the tetrahydrofuran ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the pyrimidinone moiety: This can be achieved through a condensation reaction between an appropriate amine and a carbonyl compound.

    Attachment of the benzamide group: This step often involves the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the pyrimidinone moiety can be reduced to form alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
  • N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
  • N6-Benzoyladenosine

Uniqueness

N-(1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C17H19N3O6/c1-17(25)13(22)11(9-21)26-15(17)20-8-7-12(19-16(20)24)18-14(23)10-5-3-2-4-6-10/h2-8,11,13,15,21-22,25H,9H2,1H3,(H,18,19,23,24)/t11-,13-,15-,17-/m1/s1

InChI Key

NAPFQFDTLKSGHO-WBMRYOJMSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)O

Origin of Product

United States

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